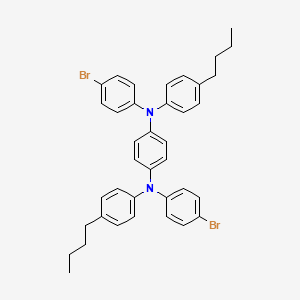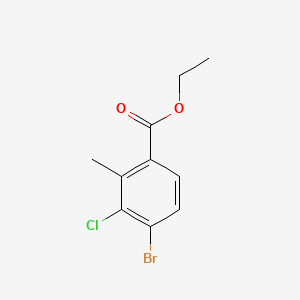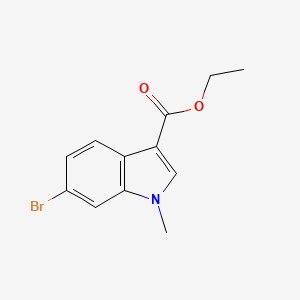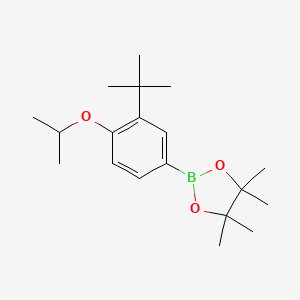
3-chloro-5-fluoro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-5-fluoro-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound’s structure consists of a benzene ring fused to a pyrrole ring, with chlorine and fluorine substituents at the 3 and 5 positions, respectively. This unique arrangement imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-fluoro-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline and 5-fluoroindole.
Halogenation: The introduction of the chlorine and fluorine atoms is achieved through halogenation reactions. For instance, 3-chloroaniline can be fluorinated using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Cyclization: The halogenated intermediates undergo cyclization to form the indole ring. This step often involves the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance yield and purity while minimizing waste.
化学反応の分析
Types of Reactions
3-chloro-5-fluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace the chlorine or fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding indole oxides or reduction to yield indoline derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and amines are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated indoles.
Nucleophilic Substitution: Products include substituted indoles with various functional groups.
Oxidation and Reduction: Products include indole oxides and indoline derivatives.
科学的研究の応用
3-chloro-5-fluoro-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 3-chloro-5-fluoro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s halogen substituents enhance its binding affinity and selectivity towards these targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
3-chloro-1H-indole: Lacks the fluorine substituent, resulting in different chemical and biological properties.
5-fluoro-1H-indole: Lacks the chlorine substituent, leading to variations in reactivity and applications.
3-bromo-5-fluoro-1H-indole: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and biological activity.
Uniqueness
3-chloro-5-fluoro-1H-indole is unique due to the presence of both chlorine and fluorine substituents, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, binding affinity, and selectivity, making it valuable in various scientific and industrial applications.
特性
分子式 |
C8H5ClFN |
|---|---|
分子量 |
169.58 g/mol |
IUPAC名 |
3-chloro-5-fluoro-1H-indole |
InChI |
InChI=1S/C8H5ClFN/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H |
InChIキー |
NUUOVUTXURLDIE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)C(=CN2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B13932877.png)
![5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone](/img/structure/B13932882.png)
![Benzo[f][1,7]naphthyridine, 4,6-dioxide](/img/structure/B13932890.png)









![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)

